

4-Chloro-6-methoxy-5-methylpyrimidine synthesis pathway

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820

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An In-depth Technical Guide to the Synthesis of **4-Chloro-6-methoxy-5-methylpyrimidine**

Abstract

4-Chloro-6-methoxy-5-methylpyrimidine is a key heterocyclic intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its substituted pyrimidine core allows for diverse functionalization, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary, field-proven synthesis pathway for **4-Chloro-6-methoxy-5-methylpyrimidine**. We will delve into the strategic considerations behind the synthesis, detailed experimental protocols, and the mechanistic underpinnings of each reaction step. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex molecules derived from this versatile scaffold.

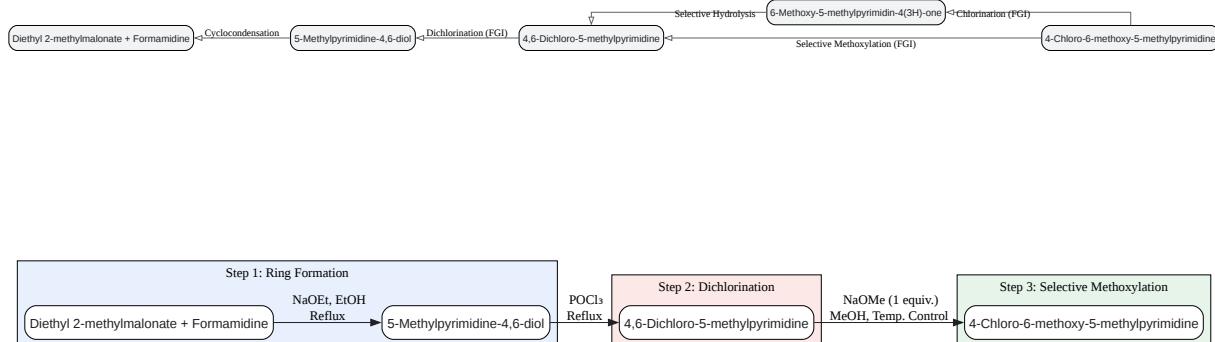
Introduction and Strategic Overview

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry due to their prevalence in nature and medicine. The target molecule, **4-Chloro-6-methoxy-5-methylpyrimidine**, possesses three distinct functional handles: a reactive chlorine atom at the 4-position, a methoxy group at the 6-position, and a methyl group at the 5-position. The chlorine atom is particularly useful as it can be readily displaced by a variety of nucleophiles in SNAr reactions, providing a gateway to a vast chemical space.

Our strategic approach focuses on constructing the pyrimidine core first, followed by sequential functionalization. This method offers a robust and scalable route using readily available starting materials.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and efficient pathway. The primary disconnection is at the C4-Cl bond, pointing to a chlorination reaction as the final key step. The precursor for this step would be the corresponding hydroxypyrimidine (or its pyrimidinone tautomer). The methoxy and methyl groups can be traced back to a selective methylation of a dichloro-intermediate, which in turn arises from a dihydroxypyrimidine formed via a classical ring-closing condensation.



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